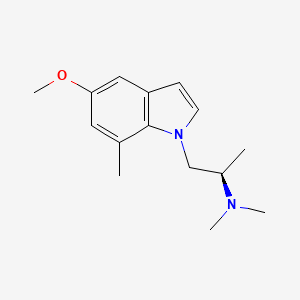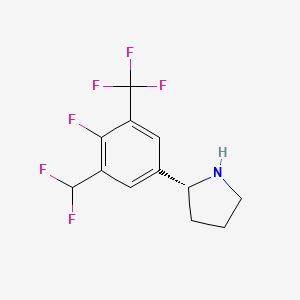
(R)-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of compounds, making it a valuable moiety in drug design .
Preparation Methods
The synthesis of ®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of fluorine atoms can influence the oxidation state of the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the fluorine atoms. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its stability and lipophilicity make it a potential candidate for drug development, particularly in targeting metabolic diseases and cancer.
Mechanism of Action
The mechanism by which ®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes and receptors by increasing the compound’s lipophilicity and metabolic stability. This can lead to the modulation of specific biochemical pathways, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar compounds include other fluorinated pyrrolidines and trifluoromethyl-substituted phenyl derivatives. Compared to these compounds, ®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is unique due to the specific arrangement and number of fluorine atoms, which can significantly influence its chemical and biological properties. Some similar compounds include:
- 2-(Trifluoromethyl)phenylpyrrolidine
- 3-(Difluoromethyl)-4-fluorophenylpyrrolidine
- 4-Fluoro-5-(trifluoromethyl)phenylpyrrolidine .
Properties
Molecular Formula |
C12H11F6N |
|---|---|
Molecular Weight |
283.21 g/mol |
IUPAC Name |
(2R)-2-[3-(difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H11F6N/c13-10-7(11(14)15)4-6(9-2-1-3-19-9)5-8(10)12(16,17)18/h4-5,9,11,19H,1-3H2/t9-/m1/s1 |
InChI Key |
KEKARPDOLGOUBO-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C(=C2)C(F)(F)F)F)C(F)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C(=C2)C(F)(F)F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


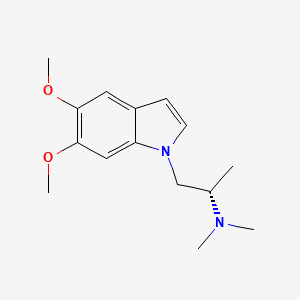
![5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene](/img/structure/B12930678.png)
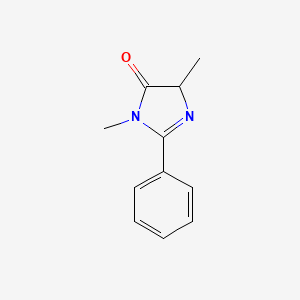
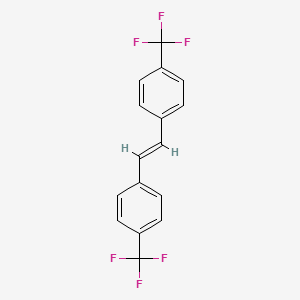
![trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane](/img/structure/B12930696.png)


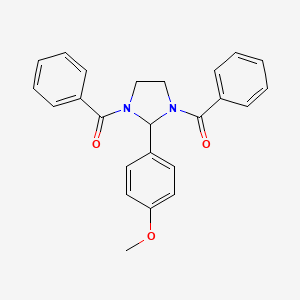
![4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester](/img/structure/B12930740.png)
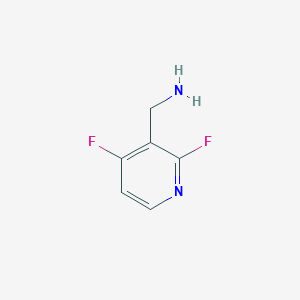
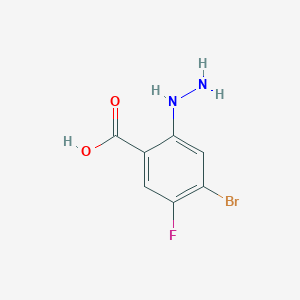
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12930763.png)
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B12930764.png)
